Ethyl 1-Cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 1-Cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone class It is characterized by its complex structure, which includes a cyclopropyl group, a fluorine atom, and methoxy groups attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a suitable carboxylic acid derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can produce a wide range of functionalized quinolines.
Scientific Research Applications
Ethyl 1-Cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-Cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Ethyl 1-Cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinolone derivatives, such as:
Ethyl 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has similar structural features but differs in the position and number of fluorine atoms.
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid: Another closely related compound with variations in the functional groups attached to the quinoline core.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
2489671-14-7 |
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Molecular Formula |
C17H18FNO5 |
Molecular Weight |
335.33 g/mol |
IUPAC Name |
ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H18FNO5/c1-4-24-17(21)11-8-19(9-5-6-9)14-10(15(11)20)7-12(22-2)13(18)16(14)23-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
RNVNAQQUDSFGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)OC)F)OC)C3CC3 |
Origin of Product |
United States |
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